molecular formula C10H12BrN5O5 B014676 8-Bromoguanosine CAS No. 4016-63-1

8-Bromoguanosine

Cat. No. B014676
CAS RN: 4016-63-1
M. Wt: 362.14 g/mol
InChI Key: ASUCSHXLTWZYBA-UMMCILCDSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromoguanosine has been explored in several studies. One approach involves starting from 8-bromoguanosine to synthesize various derivatives, such as 8-methylsulfonylguanosine, 8-dimthylaminoguanosine, and 8-methoxyguanosine. These reactions have been studied for their efficiency and the conditions under which they occur (Ikehara & Muneyama, 1966).

Molecular Structure Analysis

The crystal and molecular structure of 8-bromoguanosine has been determined using X-ray analysis. It has been found that 8-bromoguanosine and its related compounds exist in a syn conformation, which is unusual compared to the more common anti conformation found in purine nucleosides. This conformation is influenced by the bromine atom at the 8-position (Tavale & Sobell, 1970).

Chemical Reactions and Properties

8-Bromoguanosine undergoes various chemical reactions, especially those involving radical cations and their interactions with reactive oxygen species. These reactions are significant in understanding the oxidative damage that can occur in biological systems (Benny et al., 2021).

Physical Properties Analysis

The physical properties of 8-Bromoguanosine, particularly its crystal structure, have been analyzed. The base stacking in the structure involves interactions between the bromine atom and the purine moiety, suggesting that halogen substituents may modify solid-state base stacking patterns (Bugg & Thewalt, 1969).

Chemical Properties Analysis

8-Bromoguanosine's chemical properties, such as its reactivity and stability, have been a focus of research. For instance, its interaction with cysteine at physiological pH leads to the formation of a stable cysteine substitution derivative, which highlights its reactive nature (Suzuki et al., 2013).

Scientific research applications

  • Synthesis of Purine O-cyclo-nucleosides: 8-Bromoguanosine was used in synthesizing purine O-cyclo-nucleosides, contributing to the first synthesis of 8,2′-anhydro-8-oxy-9-β-d-arabinofuranosylguanine (Ikehara & Maruyama, 1975).

  • Enhancing B-Lymphocyte Activation: It enhances B-lymphocyte activation through a binding protein that requires a guanine nucleoside in the syn conformer for productive interaction (Katze, 1985).

  • Macrophage Activation in Parasite Killing: 8-Bromoguanosine induces macrophage activation, leading to reduced parasite load and amastigote killing in an in vitro system (Giorgio & Barão, 1998).

  • Biomarker for Early Inflammation: It is generated in vivo as a biomarker for early inflammation. Its formation and secondary reactions can lead to various biological sequelae, most of which are mutagenic and linked to cancer (Benny et al., 2021).

  • Inducer of Immunoglobulin Production: 8-Bromoguanosine is a potent inducer of immunoglobulin production by B lymphocytes and can initiate high-level lymphocyte proliferation in vitro (Goodman & Weigle, 1982).

  • Resistance to Metabolic Processing by B Cells: 8-Bromoguanosine and its derivatives are resistant to metabolic processing by B cells, indicating that purine metabolic pathways are intact and operant in B cells (Goodman & Weigle, 1982).

  • Treatment in Experimental Cutaneous Leishmaniasis: Its treatment delayed surface ulceration and produced small lesions in a murine model of experimental cutaneous leishmaniasis (Barão & Giorgio, 2003).

  • Formation of Stable Adducts: 8-Bromoguanosine can react with thiols in nucleosides, nucleotides, RNA, and DNA to form stable adducts (Suzuki, Kosaka, & Inukai, 2013).

  • Affinity to RNase T1: 8-Bromoguanosine 2'- and 3'-phosphates bind to RNase T1 with the same affinity as guanosine phosphates, inducing similar absorption and circular dichroism spectra (Yoshida & Kanae, 1983).

properties

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCSHXLTWZYBA-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoguanosine

CAS RN

4016-63-1
Record name 8-Bromoguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4016-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoguanosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-bromoguanosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,080
Citations
A Matsugami, Y Xu, Y Noguchi, H Sugiyama… - The FEBS …, 2007 - Wiley Online Library
… In this study, we succeeded in demonstrating that 8-bromoguanosine is a powerful tool to overcome such difficulties. It is likely that this method with 8-bromoguanosine can be applied to …
SS Tavale, HM Sobell - Journal of molecular biology, 1970 - Elsevier
… of crystal structure analyses of 8-bromoguanosine*2H,O 109 … 1449 reflections were measured on 8-bromoguanosine.… were 47.1 cm-’ for the 8-bromoguanosine crystals and 51.3 cm-’ for …
J Benny, T Saito, MM Moe, J Liu - The Journal of Physical …, 2021 - ACS Publications
… 8-Bromoguanosine is generated in vivo as a biomarker for early inflammation. Its formation … 8-bromoguanine (8BrG •+ ) and 8-bromoguanosine (8BrGuo •+ ) and their reactions toward …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
DJ Proctor, E Kierzek, R Kierzek… - Journal of the American …, 2003 - ACS Publications
In an effort to reduce the conformational heterogeneity of RNA, the modified nucleobase 8-bromoguanosine (8BrG) was introduced into oligonucleotides having the hairpin tetraloop …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
T Suzuki, A Kosaka, M Inukai - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… The results of the present study suggest that 8-bromoguanosine-3′,5′-cyclic monophosphate (8-Br-cGMP), either generated by endogenously-formed HOBr from guanosine-3′,5′-…
DJ Proctor, H Ma, E Kierzek, R Kierzek, M Gruebele… - Biochemistry, 2004 - ACS Publications
… Here, we demonstrate that an RNA hairpin containing the nucleotide analogue 8-bromoguanosine (8BrG or G), gcUUCGgc, has enhanced stability relative to the unmodified hairpin, …
Number of citations: 95 0-pubs-acs-org.brum.beds.ac.uk
GS Kopf, DJ Tubb, DL Garbers - Journal of Biological Chemistry, 1979 - researchgate.net
Effects of Various Enzymes-When the purified, low molecular weight respiratory-stimulating factor (see miniprint section for purification) was incubated with trypsin, pronase, …
Number of citations: 75 www.researchgate.net
Y Koh, MB Landesman, R Amador, F Rong… - … and Nucleic Acids, 2004 - Taylor & Francis
… 8‐bromoguanosine as a common synthetic precursor. Polystyrene‐methoxytrityl chloride resin was linked to the N 2 or O5′ position of the guanosine analogues. 8‐Bromoguanosine …
CD Xiao, T Ishizuka, Y Xu - Scientific reports, 2017 - nature.com
… Here, we substituted the rG in the sequence of human telomere 6 nt RNA with 8-bromoguanosine (8 Br rG) and examined the resultant structures by using NMR, CD, LC-ESI-MS, and …
Number of citations: 28 0-www-nature-com.brum.beds.ac.uk
V Hagen, J Bendig, S Frings, B Wiesner… - … of Photochemistry and …, 1999 - Elsevier
New caged derivatives of hydrolysis-resistant 8-bromoadenosine cyclic 3′,5′-monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic 3′,5′-monophosphate (8-Br-cGMP) are …

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